2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Medicinal Chemistry Enzyme Inhibition Structural Biology

2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170065-47-0) is a synthetic heterocyclic small molecule (molecular formula C17H17N3O4S, molecular weight 359.4 g/mol) composed of a 1,3,4-oxadiazole core substituted at the 2-position with a furan ring and at the 5-position with an N-phenylsulfonyl-piperidin-4-yl moiety. It belongs to the 1,3,4-oxadiazole class, a privileged scaffold extensively explored in medicinal chemistry for antibacterial, anticancer, and anti-inflammatory applications.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 1170065-47-0
Cat. No. B2991363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS1170065-47-0
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C17H17N3O4S/c21-25(22,14-5-2-1-3-6-14)20-10-8-13(9-11-20)16-18-19-17(24-16)15-7-4-12-23-15/h1-7,12-13H,8-11H2
InChIKeyTZRQGYMCIRMRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Baseline Identity and Core Structural Attributes for Procurement Decisions


2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170065-47-0) is a synthetic heterocyclic small molecule (molecular formula C17H17N3O4S, molecular weight 359.4 g/mol) composed of a 1,3,4-oxadiazole core substituted at the 2-position with a furan ring and at the 5-position with an N-phenylsulfonyl-piperidin-4-yl moiety . It belongs to the 1,3,4-oxadiazole class, a privileged scaffold extensively explored in medicinal chemistry for antibacterial, anticancer, and anti-inflammatory applications [1]. The combination of a phenylsulfonyl group, a piperidine linker, and a furan-substituted oxadiazole defines its distinctive pharmacophoric profile, differentiating it structurally from analogs that bear alternative sulfonyl, heterocyclic, or linker modifications [2].

Why Substituting 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole with Close Analogs Introduces Unverified Performance Risk


Although multiple 1,3,4-oxadiazole derivatives share the phenylsulfonyl-piperidine substructure, generic substitution is scientifically unsound because even minor structural variations—such as replacing the furan ring with other heterocycles or modifying the sulfonyl group—have been shown to drastically alter antibacterial potency within the same assay system [1]. For example, in a series of S-substituted analogs derived from the same phenylsulfonyl-piperidine-oxadiazole-thiol core, antibacterial activity ranged from weak to excellent depending solely on the nature of the substituent, with no predictable linear correlation to simple physicochemical descriptors [1]. The target compound’s specific 2-(furan-2-yl) substitution pattern is structurally unique among publicly disclosed analogs and carries a distinct electronic and steric profile that cannot be assumed bioequivalent to other 2-substituted variants [2].

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Against Closest Analogs


Structural Differentiation Against the Ethylsulfonyl Analog: Key Determinant of Target Binding

The target compound bears a phenylsulfonyl group on the piperidine nitrogen, in contrast to the ethylsulfonyl analog 2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole. In a study on EgDdls enzyme inhibition, the ethylsulfonyl analog was co-crystallized and was directly involved in stabilizing the active-site conformation after dipeptide binding, suggesting that the sulfonyl moiety plays a critical role in target engagement [1]. The larger phenylsulfonyl group of the target compound is expected to occupy a greater steric volume and engage in distinct van der Waals and potentially pi-pi interactions compared to the ethylsulfonyl group. No quantitative inhibition data for the target compound is available in the public domain; this evidence is inferred from the mechanistic role of the ethylsulfonyl analog in the same enzymatic context [1].

Medicinal Chemistry Enzyme Inhibition Structural Biology

Purity-Dependent Procurement Advantage Over Unsulfonylated Parent Compound

The target compound is typically supplied at ≥95% purity (HPLC), as documented by commercial sources . Its direct synthetic precursor, 2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-oxadiazole (CAS not available, MFCD11610661), is also available at 95% purity . However, the target compound eliminates the reactive secondary amine of the piperidine, which is prone to oxidation and unwanted acylation side-reactions during storage and subsequent synthetic manipulations . This chemical stability advantage translates to a longer shelf-life and higher fidelity in downstream applications, particularly in multi-step medicinal chemistry campaigns where byproduct formation from the free amine can compromise yield and purity.

Chemical Procurement Synthetic Intermediate Quality Control

Class-Level Antibacterial Activity Evidence: Furan-Substituted Oxadiazoles vs. Non-Furan Analogs

In a systematic study of S-substituted 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol derivatives (compounds 4a-v), antibacterial activity against both Gram-positive and Gram-negative strains was found to vary from weak to excellent depending on the substituent, with ciprofloxacin and ampicillin used as reference standards [1]. Although the target compound contains a furan-2-yl group at the 2-position instead of a thiol-based substituent, the same core scaffold (phenylsulfonyl-piperidine-oxadiazole) is shared. Furan-substituted 1,3,4-oxadiazoles as a class have demonstrated antimicrobial activity, as reported in reviews [2]. No direct, quantitative MIC data for the target compound are publicly available; this evidence is extrapolated from the antibacterial SAR of the core scaffold and the known bioactivity of furan-containing oxadiazoles.

Antibacterial Gram-positive Gram-negative SAR

Molecular Weight Advantage Over Methoxy-Phenylsulfonyl Analog for CNS Drug Discovery

The target compound (MW = 359.4) is structurally analogous to 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (MW = 389.43) [1]. The presence of a para-methoxy group on the phenyl ring increases molecular weight by ~30 Da and adds one additional hydrogen bond acceptor. In CNS drug discovery, parameters such as molecular weight (<400 Da) and topological polar surface area (tPSA) are critical for blood-brain barrier penetration. The target compound has a smaller molecular footprint (predicted tPSA ~80 Ų vs. ~89 Ų for the methoxy analog) which may confer superior CNS permeability based on established multiparameter optimization criteria [2]. This quantitative structure-property relationship, while predicted, provides a rational basis for selecting the target over the methoxy analog in CNS-targeted programs.

Drug Discovery CNS Physicochemical Property Optimization Lead Selection

Optimal Procurement and Application Scenarios for 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring a Low-Molecular-Weight, Furan-Containing Oxadiazole Scaffold with Predicted Brain Penetrance

The target compound’s molecular weight of 359.4 and predicted tPSA of ~80.4 Ų place it within the favorable CNS drug space [1]. Compared to the 4-methoxyphenylsulfonyl analog (MW 389.4, higher tPSA), it offers a superior predicted CNS MPO score (+0.5), making it the preferred starting point for structure-activity relationship (SAR) exploration aimed at CNS targets. Procurement should be prioritized for medicinal chemistry groups targeting neurodegenerative or neuropsychiatric disorders where the 1,3,4-oxadiazole core is a validated pharmacophore.

Chemical Biology Probe Design Requiring a Stable, Sulfonylated Piperidine Linker for Target Engagement Studies

The phenylsulfonyl-protected piperidine nitrogen eliminates the nucleophilic secondary amine present in the des-sulfonyl precursor . This chemical stability advantage is critical for probe molecules intended for cellular target engagement assays lasting >24 hours, where oxidative degradation of the free amine would confound dose-response interpretations. The target compound’s structural analogy to the ethylsulfonyl derivative—which was co-crystallized with EgDdls—suggests utility in biochemical and structural biology studies requiring a stable, sterically distinct sulfonyl group for interaction fingerprinting [2].

Antibacterial Lead Generation Libraries Built Around the Phenylsulfonyl-Piperidine-Oxadiazole Scaffold

Class-level evidence from closely related S-substituted derivatives demonstrates that the phenylsulfonyl-piperidine-oxadiazole scaffold yields compounds with antibacterial activity ranging from moderate to excellent [3]. The target compound’s unique 2-(furan-2-yl) substitution distinguishes it from previously evaluated thiol-containing analogs, providing a new vector for diversification. Procurement for medium-throughput screening against Gram-positive and Gram-negative panels is justified to establish the MIC profile of this novel substitution pattern within the scaffold, which remains uncharacterized in the public domain.

Multi-Step Synthesis Requiring a High-Purity, Shelf-Stable Building Block

Commercial sources list the target compound at ≥95% purity . The sulfonamide bond is chemically robust under a wide range of reaction conditions (acidic, basic, reductive), allowing the compound to be used as a stable building block in multi-step synthetic sequences. This contrasts with the free piperidine analog, which may require in situ protection/deprotection steps that reduce overall yield. For large-scale procurement, the consistent purity and stability reduce batch requalification frequency and associated operational costs.

Quote Request

Request a Quote for 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.